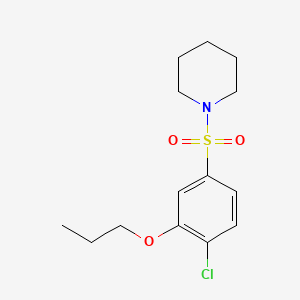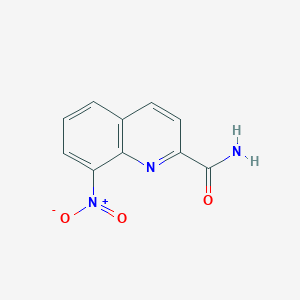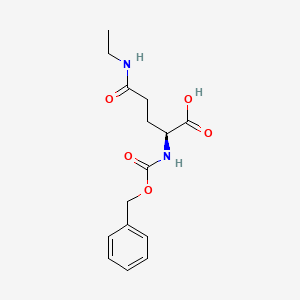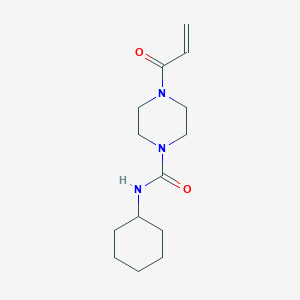![molecular formula C26H26N4O3S B2501069 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683770-02-7](/img/structure/B2501069.png)
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a sulfonamide group
Mechanism of Action
Target of Action
The compound, also known as “F1122-1322” or “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” or “Oprea1_238087” or “N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide”, primarily targets the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and DNA repair .
Mode of Action
The compound acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, maintaining its inhibitory effect and improving the resistance of the target . This interaction results in significant changes in the function of p97, affecting its role in protein degradation and DNA repair .
Biochemical Pathways
The compound’s interaction with p97/VCP ATPase affects various biochemical pathways. The inhibition of p97 disrupts protein degradation and DNA repair processes, leading to downstream effects such as the accumulation of misfolded proteins and DNA damage .
Pharmacokinetics
As a covalent inhibitor, it is expected to have unique advantages in maintaining its inhibitory effect and improving the resistance of the target .
Result of Action
The compound’s action results in significant molecular and cellular effects. It exhibits excellent antiproliferative potency against various carcinoma cell lines . The tumor inhibitory mechanism of the compound is due to its antiangiogenic effect and promotion of apoptosis .
Action Environment
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been shown to exhibit a variety of biological activities, including antitumor effects . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Some benzimidazole derivatives have been shown to have antitumor activity, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzimidazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Sulfonamide Formation: The sulfonamide group is incorporated by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, especially targeting the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Lacks the piperidine and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(1,3-benzothiazol-2-yl)benzamide: Contains a benzothiazole ring instead of benzimidazole, which can alter its electronic properties and reactivity.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Features a tetrazole ring, providing different pharmacological properties.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-6-5-15-30(17-18)34(32,33)22-13-11-19(12-14-22)26(31)27-21-8-4-7-20(16-21)25-28-23-9-2-3-10-24(23)29-25/h2-4,7-14,16,18H,5-6,15,17H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKIFZBBQTVFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2500986.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)


![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2501001.png)




